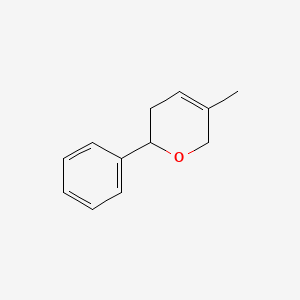
2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- is a heterocyclic compound that belongs to the class of dihydropyrans It features a six-membered ring containing one oxygen atom and five carbon atoms, with a phenyl group and a methyl group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of phenylacetaldehyde with 3-methyl-2-buten-1-ol in the presence of an acid catalyst can yield the desired dihydropyran compound .
Industrial Production Methods
Industrial production of 2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyranones, tetrahydropyrans, and various substituted pyran derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 3,6-dihydro-5-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran with similar structural features but different substitution patterns.
5,6-Dihydro-2H-pyran-2-one: A related compound with a carbonyl group, exhibiting different reactivity and applications.
2H-Chromene: A fused aromatic derivative with distinct chemical and biological properties.
Uniqueness
Its phenyl and methyl groups contribute to its stability and versatility in various chemical transformations .
Propiedades
Número CAS |
141412-52-4 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14O/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
Clave InChI |
FAPUUDBQQYSDTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(OC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
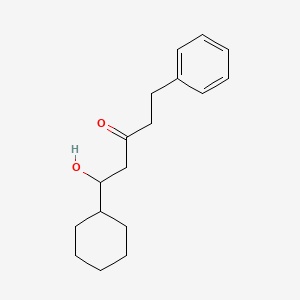
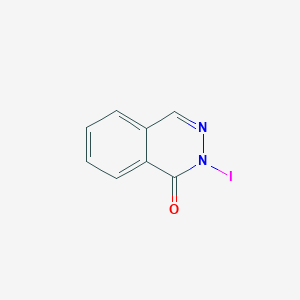
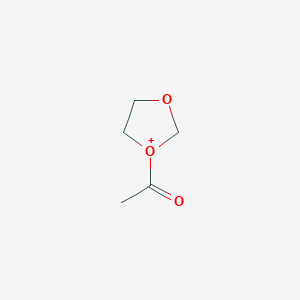
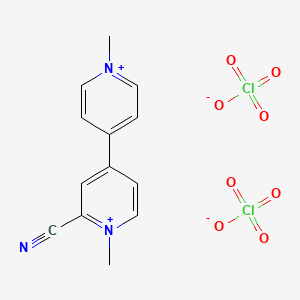

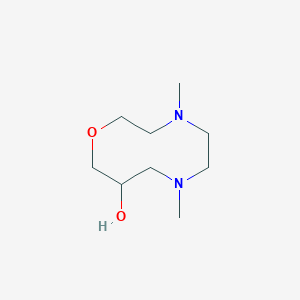

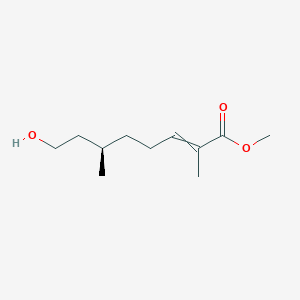
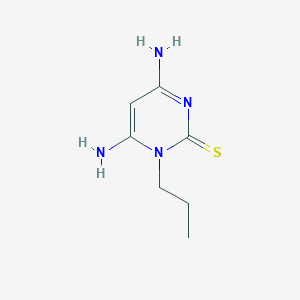
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
